molecular formula C27H24N2O4 B2849767 2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide CAS No. 897617-72-0

2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2849767
CAS No.: 897617-72-0
M. Wt: 440.499
InChI Key: OXOULTFGCHVHGH-UHFFFAOYSA-N
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Description

The compound 2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide features a 4-oxo-1,4-dihydroquinoline core substituted with a 4-ethylbenzoyl group at position 3 and an acetamide linkage to a 2-methoxyphenyl moiety (Figure 1). Similar compounds, such as those in , share the 4-oxo-dihydroquinoline fragment but vary in alkyl chain length and substituent groups (e.g., tetradecanamide, hexadecanamide) .

Properties

IUPAC Name

2-[3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-3-18-12-14-19(15-13-18)26(31)21-16-29(23-10-6-4-8-20(23)27(21)32)17-25(30)28-22-9-5-7-11-24(22)33-2/h4-16H,3,17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOULTFGCHVHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Ethylbenzoyl Group: The ethylbenzoyl group can be introduced via Friedel-Crafts acylation, where the quinoline core is reacted with 4-ethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Methoxyphenylacetamide Moiety: The final step involves the reaction of the intermediate product with 2-methoxyphenylacetic acid in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline core, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Alcohol derivatives

    Substitution: Substituted quinoline derivatives

Scientific Research Applications

2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme kinetics and inhibition.

    Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, making it a subject of interest in drug discovery and development.

    Industry: It can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, its ability to generate reactive oxygen species (ROS) can lead to oxidative stress in cancer cells, contributing to its anticancer effects.

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

The target compound’s quinoline core distinguishes it from analogs with benzothiazole (), quinazoline (), or naphthyridine () backbones. Key comparisons include:

Compound Core Structure Key Substituents Biological Activity
Target Compound 4-Oxo-dihydroquinoline 4-Ethylbenzoyl, 2-methoxyphenyl acetamide Not explicitly reported
N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 39, ) Quinazoline Piperidine-sulfonyl, 2-methoxyphenyl acetamide Anti-cancer (MTT assay on HCT-1, SF268, HT-15)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide () Benzothiazole Trifluoromethyl, dichlorophenyl acetamide Patent application (specific use undisclosed)
Goxalapladib () 1,8-Naphthyridine Difluorophenyl, trifluoromethyl biphenyl, methoxyethyl-piperidine Anti-atherosclerosis (preclinical)

Structural Insights :

  • The quinoline core in the target compound may confer π-π stacking interactions in biological targets, while benzothiazole () and quinazoline () derivatives leverage electron-deficient aromatic systems for enhanced binding .

Substituent Effects on Physicochemical Properties

The 2-methoxyphenyl acetamide group in the target compound contrasts with substituents in analogs:

Compound Substituent Melting Point Solubility
Target Compound 2-Methoxyphenyl acetamide Not reported Likely moderate (polar OCH3)
N-(4-Chlorophenyl)-2-(6-ethyl-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide () 4-Chlorophenyl acetamide Not reported Low (Cl substituent)
N-(4-Oxo-1,4-dihydroquinolin-2-yl)tetradecanamide (Compound 3h, ) Tetradecanamide (C14 chain) >250°C Low (long alkyl chain)
N-(2-Amino-4-oxo-1,4-dihydroquinolin-2-yl)propanamide (Compound 4a, ) Propanamide (C3 chain) >250°C Moderate (short chain)

Key Observations :

  • Methoxy groups (e.g., 2-methoxyphenyl in the target compound) enhance solubility compared to halogenated analogs () but may reduce metabolic stability .
  • Long alkyl chains (e.g., tetradecanamide in ) decrease solubility but improve lipophilicity, favoring membrane interaction .

Pharmacological Activity Comparisons

  • Anti-Cancer Activity : Compound 39 () with a 2-methoxyphenyl acetamide group showed IC50 values <10 µM against HCT-1 and MCF-7 cell lines, suggesting that the target compound’s similar substituents may confer comparable potency .
  • Anti-Atherosclerosis : Goxalapladib (), despite a different core, highlights the role of trifluoromethyl and methoxyethyl groups in enhancing target engagement and bioavailability .

Biological Activity

The compound 2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide , often referred to as C647-0594, is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a quinoline core, which is known for its diverse pharmacological properties, and is characterized by multiple functional groups that enhance its reactivity and biological interactions.

Chemical Structure

The molecular formula of the compound is C29H28N2O3C_{29}H_{28}N_{2}O_{3}, and its structure includes:

  • Quinoline moiety : A bicyclic structure that contributes to its biological activity.
  • Acetamide group : Enhances solubility and bioavailability.
  • Ethylbenzoyl substituent : Potentially increases interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : The quinoline structure is known to intercalate with DNA, disrupting replication and transcription processes. This mechanism may lead to apoptosis in cancer cells by inducing oxidative stress through the generation of reactive oxygen species (ROS) .
  • Antimicrobial Activity : Compounds with similar structural features have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : The presence of the methoxy group may enhance anti-inflammatory activity, which has been observed in related compounds .

The proposed mechanisms by which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
  • DNA Interaction : The quinoline core can intercalate with DNA, affecting its structural integrity and function.
  • Oxidative Stress Induction : By generating ROS, the compound can lead to cellular damage in cancer cells, promoting cell death .

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activities. Notable findings include:

  • Synthesis Protocols : Various synthetic routes have been developed to produce this compound efficiently, involving reactions between suitable precursors under controlled conditions .
  • Biological Assays : In vitro studies have shown that the compound exhibits significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity .

Data Table

Biological ActivityDescriptionReference
AnticancerInduces apoptosis via DNA intercalation and ROS generation
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryExhibits potential anti-inflammatory properties

Case Studies

  • Anticancer Study : A study evaluated the cytotoxic effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, correlating with increased ROS levels.
  • Antimicrobial Evaluation : In vitro tests against Staphylococcus aureus revealed that the compound inhibited bacterial growth at concentrations as low as 5 µg/mL, suggesting strong antimicrobial potential.
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced edema and inflammatory cytokine levels compared to control groups.

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